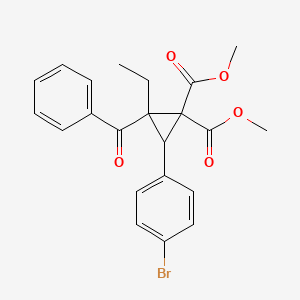

![molecular formula C13H20N4O2S B5501274 7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro compounds, such as "7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one," represent a unique class of chemicals characterized by their spirocyclic structure, where two or more rings are joined at a single atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of spiro compounds often involves multistep reactions, including cycloadditions, Michael additions, and rearrangements. For instance, the Prins/pinacol cascade process has been developed for synthesizing oxaspiro[4.5]decan-1-ones, which might offer insights into analogous methods for the target compound (Reddy et al., 2014).

Applications De Recherche Scientifique

Antihypertensive and Anticancer Activities

Compounds structurally related to 7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one have been synthesized and screened for their potential antihypertensive and anticancer activities. For instance, the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been explored, demonstrating promising results in lowering blood pressure without acting as beta-adrenergic blockers (Caroon et al., 1981). Additionally, novel series of spirothiazolidines and their analogs have shown significant anticancer and antidiabetic activities, highlighting the therapeutic potential of these compounds (Flefel et al., 2019).

Antimicrobial and Antifungal Properties

Research into derivatives of 1-oxa-3,7-diazaspiro[4.5]decan-2-one has also uncovered compounds with antimicrobial and antifungal properties. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and shown to inhibit human coronavirus 229E replication, suggesting potential for antiviral drug development (Apaydın et al., 2019). Additionally, new 1-thia-azaspiro[4.5]decane derivatives and their derived compounds demonstrated moderate to high inhibition activities against various cancer cell lines, indicating their potential use in cancer treatment (Flefel et al., 2017).

Novel Synthetic Pathways and Chemical Transformations

The study of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives extends beyond biomedical applications to include chemical synthesis and transformations. Investigations into the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, for example, have provided insights into novel synthetic pathways and potential applications in materials science (Kuroyan et al., 1995). Furthermore, the interception of intermediate thiocarbonyl ylides by NH-compounds has revealed new chemical transformations, broadening the understanding of reactive intermediates in organic chemistry (Mlostoń et al., 2004).

Propriétés

IUPAC Name |

9-[(4-propan-2-ylthiadiazol-5-yl)methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-9(2)11-10(20-16-15-11)6-17-5-3-4-13(8-17)7-14-12(18)19-13/h9H,3-8H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAJOIGRPJBFNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SN=N1)CN2CCCC3(C2)CNC(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-Isopropyl-1,2,3-thiadiazol-5-YL)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)

![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)

![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)

![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)

![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)

![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)

![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)